An In-Depth Technical Guide to 2-Chloro-2'-deoxycytidine: Physical, Chemical, and Biological Properties
An In-Depth Technical Guide to 2-Chloro-2'-deoxycytidine: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2'-deoxycytidine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and a detailed exploration of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Physical and Chemical Properties
2-Chloro-2'-deoxycytidine is a chlorinated derivative of the naturally occurring deoxycytidine. The introduction of a chlorine atom at the 2-position of the cytosine base significantly alters its electronic and steric properties, leading to distinct biological activities.
General Properties
A summary of the key physical and chemical identifiers for 2-Chloro-2'-deoxycytidine is presented in Table 1.
Table 1: General Properties of 2-Chloro-2'-deoxycytidine
| Property | Value | Reference |
| CAS Number | 10212-19-8 | [1][2] |
| Molecular Formula | C₉H₁₂ClN₃O₄ | [1][2] |
| Molecular Weight | 261.66 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [3] |
Physicochemical Data
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. The available data for 2-Chloro-2'-deoxycytidine are summarized in Table 2. It is important to note that some of these values are predicted and experimental verification is recommended.
Table 2: Physicochemical Properties of 2-Chloro-2'-deoxycytidine
| Property | Value | Reference |
| Melting Point | 168-170 °C (hydrochloride salt) | [4] |
| Solubility | Water: Almost transparent; DMSO: >20 mg/mL | [4][5] |
| pKa (Predicted) | Not available | |
| LogP (Predicted) | Not available |
Stability
The stability of 2-Chloro-2'-deoxycytidine is a crucial factor for its storage and therapeutic use. While specific stability studies on this compound are not extensively available, data from the related compound, 2-chloro-2'-deoxyadenosine, suggest that it is stable at neutral and basic pH but undergoes degradation under acidic conditions[6][7]. It is recommended to store 2-Chloro-2'-deoxycytidine in a dry, well-ventilated place, away from strong oxidizing agents, and preferably in a freezer for long-term storage[3][8].
Synthesis and Characterization
The synthesis of 2-Chloro-2'-deoxycytidine can be approached through various methods developed for nucleoside analogs. A general strategy involves the glycosylation of a protected 2-chlorocytosine base with a suitable deoxyribose derivative, followed by deprotection.
Synthetic Approach
A potential synthetic route can be adapted from the two-step synthesis of 2-chloro-2'-deoxyadenosine[9]. This would involve:
-
Glycosylation: Anion glycosylation of the potassium salt of 2-chlorocytosine with a protected 1-chloro-2-deoxyribose derivative in a binary solvent mixture.
-
Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.
A generalized workflow for the synthesis of nucleoside analogs is depicted below.
A generalized workflow for the synthesis of 2-Chloro-2'-deoxycytidine.
Purification
Purification of the crude product is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is a powerful method for obtaining high-purity 2-Chloro-2'-deoxycytidine[10].
Analytical Characterization
The structure and purity of the synthesized 2-Chloro-2'-deoxycytidine should be confirmed using various analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule[11][12]. The spectra should be compared with known spectra of related compounds, such as 2'-deoxycytidine hydrochloride and its monohydrate, to aid in peak assignment[13][14].
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS)[15].
Biological Activity and Mechanism of Action
2-Chloro-2'-deoxycytidine, as a nucleoside analog, is anticipated to exert its biological effects by interfering with nucleic acid metabolism, similar to other compounds in its class. The primary mechanism of action is believed to be the induction of apoptosis in rapidly proliferating cells.
Induction of Apoptosis
Studies on related 2-chloro-deoxynucleoside analogs have demonstrated their ability to induce programmed cell death, or apoptosis, in various cancer cell lines[16][17]. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation.
Signaling Pathways
The apoptotic signaling cascade initiated by 2-chloro-deoxynucleoside analogs is thought to be mediated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis[18].
The proposed mechanism involves the activation of an initiator caspase, such as caspase-2, which then triggers a cascade of downstream effector caspases, including caspase-3[19][20][21]. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, ultimately leading to the dismantling of the cell. The general caspase cascade is illustrated in the following diagram.
The caspase cascade leading to apoptosis.
The tumor suppressor protein p53 is a key regulator of apoptosis and the cell cycle[11][22][23][24][25]. Its involvement in the cytotoxicity of 2-Chloro-2'-deoxycytidine is likely cell-type dependent. In cells with wild-type p53, the compound may induce p53-dependent apoptosis. However, in cancer cells with mutated or non-functional p53, alternative, p53-independent pathways may be activated[26].
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity[6][16][27][28][29].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Chloro-2'-deoxycytidine and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection (Annexin V/PI Staining)
Annexin V-FITC and propidium iodide (PI) double staining is a common method for detecting apoptosis by flow cytometry[30].
Protocol:
-
Cell Treatment: Treat cells with 2-Chloro-2'-deoxycytidine as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Pharmacokinetics and Toxicology
Limited information is currently available regarding the pharmacokinetics and toxicology of 2-Chloro-2'-deoxycytidine. Studies on related compounds suggest that oral bioavailability may be a factor to consider, and that co-administration with inhibitors of cytidine deaminase could potentially enhance its therapeutic efficacy[30]. Preclinical toxicology studies are necessary to evaluate the safety profile of this compound[3][8][31].
Conclusion
2-Chloro-2'-deoxycytidine is a promising nucleoside analog with potential as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis through a caspase-dependent pathway. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and thoroughly investigate its biological activities and safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing compound.
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